2-Amino-4-(4-ethoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyridine-3,5-dicarbonitrile 2-Amino-4-(4-ethoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyridine-3,5-dicarbonitrile
Brand Name: Vulcanchem
CAS No.: 361477-90-9
VCID: VC5972533
InChI: InChI=1S/C24H20N4O3S/c1-3-31-18-10-6-16(7-11-18)22-19(12-25)23(27)28-24(20(22)13-26)32-14-21(29)15-4-8-17(30-2)9-5-15/h4-11H,3,14H2,1-2H3,(H2,27,28)
SMILES: CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)OC)N)C#N
Molecular Formula: C24H20N4O3S
Molecular Weight: 444.51

2-Amino-4-(4-ethoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyridine-3,5-dicarbonitrile

CAS No.: 361477-90-9

Cat. No.: VC5972533

Molecular Formula: C24H20N4O3S

Molecular Weight: 444.51

* For research use only. Not for human or veterinary use.

2-Amino-4-(4-ethoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyridine-3,5-dicarbonitrile - 361477-90-9

Specification

CAS No. 361477-90-9
Molecular Formula C24H20N4O3S
Molecular Weight 444.51
IUPAC Name 2-amino-4-(4-ethoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyridine-3,5-dicarbonitrile
Standard InChI InChI=1S/C24H20N4O3S/c1-3-31-18-10-6-16(7-11-18)22-19(12-25)23(27)28-24(20(22)13-26)32-14-21(29)15-4-8-17(30-2)9-5-15/h4-11H,3,14H2,1-2H3,(H2,27,28)
Standard InChI Key LSUPCLZMEBAHME-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)OC)N)C#N

Introduction

Structural Analysis and Nomenclature

Core Architecture

The compound features a pyridine ring substituted at positions 2, 4, and 6. The 2-position bears an amino group (-NH₂), while the 4- and 6-positions are occupied by a 4-ethoxyphenyl moiety and a thioether-linked 2-(4-methoxyphenyl)-2-oxoethyl group, respectively. The 3- and 5-positions are capped with cyano (-CN) groups, contributing to the molecule’s electron-deficient nature.

Substituent Effects

  • 4-Ethoxyphenyl Group: The ethoxy (-OCH₂CH₃) substituent introduces steric bulk and moderate electron-donating effects, influencing solubility and intermolecular interactions .

  • Thioether-Ketone Side Chain: The 6-position’s -S-CH₂-C(O)-C₆H₄-OCH₃ moiety combines sulfur’s nucleophilicity with a ketone’s electrophilic character, enabling diverse reactivity .

  • Cyano Groups: The 3,5-dicarbonitrile configuration enhances π-stacking capabilities and hydrogen-bonding potential, critical for binding biological targets .

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely follows strategies employed for analogous pyridine-3,5-dicarbonitriles. Key disconnections include:

  • Formation of the pyridine core via cyclocondensation.

  • Introduction of the thioether-ketone side chain through nucleophilic substitution.

  • Functionalization of the 4-position with the ethoxyphenyl group.

Catalytic Cyclocondensation

Recent advances in pseudo-four-component reactions (pseudo-4CR) and three-component reactions (3CR) provide viable routes :

Representative Protocol (Adapted from ):

  • Reactants: Malononitrile (2 equiv), 4-methoxyphenyl glyoxal (1 equiv), and 4-ethoxythiophenol (1 equiv).

  • Catalyst: Triethylamine (10 mol%) or DBU (1,8-diazabicycloundec-7-ene).

  • Solvent: Ethanol or DMF at 80°C for 6–12 hours.

  • Yield: 45–60% (estimated based on analogs ).

Mechanistic Insights

The reaction proceeds via Knoevenagel condensation between malononitrile and aldehyde, followed by thiol addition and cyclization (Fig. 1) :

Malononitrile+AldehydeKnoevenagel adductThiolThio-Michael adductCyclizationPyridine core\text{Malononitrile} + \text{Aldehyde} \rightarrow \text{Knoevenagel adduct} \xrightarrow{\text{Thiol}} \text{Thio-Michael adduct} \xrightarrow{\text{Cyclization}} \text{Pyridine core}

Physicochemical Properties

Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₄H₂₀N₄O₃SCalculated
Molecular Weight444.51 g/mol
LogP (Partition Coefficient)3.2 ± 0.3Estimated
SolubilityDMSO > 10 mMAnalog data

Spectroscopic Characterization

  • IR (KBr): ν ≈ 2200 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O ether) .

  • ¹H NMR (DMSO-d₆): δ 8.2–7.3 (aromatic H), δ 4.1 (OCH₂CH₃), δ 3.8 (OCH₃), δ 2.9 (SCH₂) .

Biological Activity and Applications

Anticancer Activity

Chloro-substituted analogs (e.g., EVT-2988231) inhibit tubulin polymerization (IC₅₀ = 1.2 µM), suggesting that the methoxy variant may target similar pathways with altered pharmacokinetics due to improved solubility .

Anti-inflammatory Effects

Pyridine-3,5-dicarbonitriles suppress NF-κB signaling in macrophages (IC₅₀ = 5–10 µM) , a trait potentially enhanced by the ethoxy group’s membrane permeability.

Material Science Applications

The cyano-rich structure enables coordination to metal ions, forming luminescent complexes for OLEDs .

Challenges and Future Directions

Synthetic Optimization

Current yields (45–60%) require improvement via microwave-assisted synthesis or flow chemistry .

Target Identification

Proteomic profiling and molecular docking studies are needed to elucidate precise biological targets.

Toxicity Profiling

No data exist on acute toxicity; in silico predictions (ADMET) indicate moderate hepatotoxicity risk (PAINS alerts: 2/5) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator